TCO-PEG2-oxyamine TCO-PEG2-oxyamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673352
InChI: InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCON
Molecular Formula: C15H28N2O5
Molecular Weight: 316.39 g/mol

TCO-PEG2-oxyamine

CAS No.:

Cat. No.: VC13673352

Molecular Formula: C15H28N2O5

Molecular Weight: 316.39 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG2-oxyamine -

Specification

Molecular Formula C15H28N2O5
Molecular Weight 316.39 g/mol
IUPAC Name [(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+
Standard InChI Key CCSDNWMMSWOXRM-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCON
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCON
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCON

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

TCO-PEG2-oxyamine consists of three primary components:

  • Trans-cyclooctene (TCO): A strained cycloalkene that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines .

  • PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance during conjugation.

  • Oxyamine Group: A nucleophilic handle that reacts selectively with ketones or aldehydes to form stable oxime bonds .

The molecular formula is typically represented as C18H31N3O5\text{C}_{18}\text{H}_{31}\text{N}_3\text{O}_5, though variations exist depending on the degree of PEG polymerization and functional group substitutions.

Physicochemical Properties

Key properties include:

PropertyValue/RangeConditionsSource
SolubilityWater, DMSO, DMF25°C
Reactivity with Tetrazinek=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}pH 7.4, 37°C
Stability>6 months-20°C, anhydrous

The PEG2 spacer mitigates aggregation common in hydrophobic TCO derivatives, while the oxyamine group enables orthogonal conjugation strategies .

Synthesis and Optimization

Synthetic Pathways

The synthesis of TCO-PEG2-oxyamine involves sequential functionalization of PEG (Figure 1):

  • TCO Incorporation: Reaction of PEG-diamine with TCO-NHS ester under basic conditions (pH 8.5–9.0).

  • Oxyamine Installation: Coupling of Boc-protected oxyamine to the free amine terminus, followed by deprotection with trifluoroacetic acid (TFA) .

Critical reagents include:

  • NN-Hydroxysuccinimide (NHS)-activated TCO derivatives.

  • Boc-Protected Oxyamine (e.g., terttert-butyl (2-aminoethoxy)carbamate) .

Applications in Bioorthogonal Chemistry

Live-Cell Imaging

TCO-PEG2-oxyamine’s rapid tetrazine ligation (t1/2<1mint_{1/2} < 1 \, \text{min}) enables real-time tracking of cell-surface glycans and proteins . For example, pre-labeled antibodies modified with tetrazines can be imaged within seconds of administering TCO-PEG2-oxyamine-conjugated probes .

Radiopharmaceutical Development

The compound’s dual functionality facilitates the creation of stable radioconjugates:

  • Chelator Attachment: TCO reacts with tetrazine-modified DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for 177Lu^{177}\text{Lu} or 225Ac^{225}\text{Ac} labeling .

  • Peptide Stapling: Oxyamine groups form oxime bonds with ketone-containing peptides, stabilizing cyclic structures for targeted therapy .

A recent study demonstrated a 69% radiochemical yield for 177Lu^{177}\text{Lu}-DOTA-TCO-PEG2-oxyamine-octreotate, a somatostatin receptor-targeting agent .

Mechanistic Insights and Reaction Kinetics

IEDDA Reaction Mechanism

The TCO-tetrazine reaction proceeds via a concerted [4+2] cycloaddition (Figure 2):

  • Tetrazine Activation: Electron-deficient tetrazines undergo nucleophilic attack by TCO’s strained double bond .

  • Intermediate Formation: A bicyclic transition state forms, releasing N2\text{N}_2 and generating a stable dihydropyridazine product .

Kinetic studies reveal a second-order rate constant of 1.2×103M1s11.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at physiological pH, outperforming azide-alkyne cycloadditions by >100-fold .

Oxime Ligation Dynamics

Oxyamine-ketone reactions exhibit pseudo-first-order kinetics (k=0.02min1k = 0.02 \, \text{min}^{-1}) under mild acidic conditions (pH 4.5–5.5) . Aniline catalysis accelerates the reaction 5-fold by stabilizing the transition state .

Challenges and Future Directions

Stability Limitations

  • TCO Isomerization: Prolonged storage or elevated temperatures convert reactive TCO to inert cis-cyclooctene .

  • Oxyamine Hydrolysis: Aqueous solutions at pH >7.0 degrade oxyamine groups within 72 hours.

Synthetic Innovations

Recent advances focus on:

  • Heterobifunctional PEGs: Integrating maleimide or DBCO handles for multi-step conjugations .

  • Enzymatic Labeling: Using transglutaminases to site-specifically attach TCO-PEG2-oxyamine to glutamine residues .

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